molecular formula C12H12N2O6 B13783600 Spiro[1,3-benzodioxole-2,1'-cyclohexane], 5,6-dinitro- CAS No. 68239-08-7

Spiro[1,3-benzodioxole-2,1'-cyclohexane], 5,6-dinitro-

Cat. No.: B13783600
CAS No.: 68239-08-7
M. Wt: 280.23 g/mol
InChI Key: FTOUDLLHVRZGEH-UHFFFAOYSA-N
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Description

Properties

CAS No.

68239-08-7

Molecular Formula

C12H12N2O6

Molecular Weight

280.23 g/mol

IUPAC Name

5,6-dinitrospiro[1,3-benzodioxole-2,1'-cyclohexane]

InChI

InChI=1S/C12H12N2O6/c15-13(16)8-6-10-11(7-9(8)14(17)18)20-12(19-10)4-2-1-3-5-12/h6-7H,1-5H2

InChI Key

FTOUDLLHVRZGEH-UHFFFAOYSA-N

Canonical SMILES

C1CCC2(CC1)OC3=C(O2)C=C(C(=C3)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis of spiro[1,3-benzodioxole-2,1'-cyclohexane] derivatives typically involves the construction of the benzodioxole moiety, introduction of nitro groups at specific positions, and formation of the spirocyclic junction with cyclohexane. The key steps include:

  • Formation of the benzodioxole ring system.
  • Electrophilic aromatic substitution to introduce nitro groups at the 5 and 6 positions.
  • Spirocyclization via reaction with cyclohexanone or related cycloalkane derivatives.
  • Purification and isolation of the final compound.

Industrial Process Improvements (Based on EP1535920A1)

A patented process (EP1535920A1) outlines an improved method for preparing 1,3-benzodioxole-2-spirocycloalkane derivatives, addressing common issues such as low yields, difficult purification, and oily intermediates. Key features include:

  • Use of a base such as lithium bis(trimethylsilyl)amide to facilitate the spirocyclization reaction.
  • Reaction temperature control between -10°C and 50°C to optimize yield.
  • Avoidance of silica-gel column chromatography by designing intermediates amenable to crystallization.
  • Multi-step synthesis involving intermediates represented by formulas (II) to (VII), where the spirocyclization occurs by reacting a compound of formula (V) with a compound of formula (VI).

Table 1: Summary of Key Reaction Conditions in EP1535920A1

Step Reaction Type Reagents/Base Temperature Range (°C) Notes
A Formation of intermediate (b) Various, including bases Ambient to low temp Avoid oily intermediates, crystallize
B-F Spirocyclization and derivatization Lithium bis(trimethylsilyl)amide -10 to 50 High yield, no chromatography needed

This process yields the spirocycloalkane derivative with improved efficiency and scalability, suitable for pharmaceutical applications targeting phosphodiesterase IV inhibition.

Nitration Step for 5,6-Dinitro Substitution

While the referenced patents focus on the spirocyclization and base structure formation, the introduction of nitro groups at the 5 and 6 positions is typically achieved via controlled nitration of the benzodioxole ring before or after spirocyclization. Common nitration methods include:

  • Use of mixed acid nitration (nitric acid and sulfuric acid) under controlled temperature to avoid over-nitration or ring degradation.
  • Alternative milder nitrating agents such as nitronium tetrafluoroborate to selectively nitrate aromatic positions.

The nitration step requires careful monitoring to ensure regioselectivity for the 5 and 6 positions, which are activated due to the electron-rich benzodioxole ring.

Alternative Synthetic Routes (Based on US11370799B2)

Another patented method (US11370799B2) describes preparation routes involving functionalized spiro benzodioxole derivatives, which may be adapted for 5,6-dinitro substitution:

  • Use of aqueous tetra-n-butylammonium hydroxide (N(Bu)4+OH-) to convert intermediates.
  • Heating mixtures to 55-65°C for dissolution and reaction completion.
  • Workup involving washing with sodium chloride solution and filtration.
  • Use of polar solvents such as dimethylformamide, N-methylpyrrolidone, and dimethyl sulfoxide in coupling reactions.

Though this patent focuses on related spirobenzodioxole compounds, the reaction conditions and purification methods provide insights into scalable synthesis and isolation techniques.

Reaction Scheme Overview

Step Reactants / Intermediates Reaction Type Conditions Outcome
1 Benzodioxole precursor Nitration Mixed acid, 0-10°C 5,6-dinitrobenzodioxole intermediate
2 5,6-dinitrobenzodioxole + cyclohexanone derivative Spirocyclization Base (Li bis(trimethylsilyl)amide), -10 to 50°C Formation of spiro[1,3-benzodioxole-2,1'-cyclohexane], 5,6-dinitro-
3 Crude product Purification Crystallization, aqueous washes Pure final compound

Analytical and Purification Considerations

  • The improved industrial process avoids silica-gel chromatography, instead favoring crystallization techniques for ease of scale-up.
  • Reaction monitoring by thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy ensures completion and purity.
  • Washing with brine (sodium chloride solution) removes residual ionic impurities.
  • Drying and filtration steps are optimized for yield retention.

Summary Table of Preparation Methods

Method/Source Key Features Advantages Limitations
EP1535920A1 (2003) Base-mediated spirocyclization, crystallization purification High yield (~>5%), scalable, avoids chromatography Requires strict temperature control
US11370799B2 (2016) Use of aqueous tetra-n-butylammonium hydroxide, polar solvents for coupling Efficient intermediate conversions, adaptable Focus on related derivatives, not direct nitration
Classical Nitration Mixed acid nitration on benzodioxole ring Regioselective nitration possible Harsh conditions, potential over-nitration

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

Major Products

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Recent studies have indicated that derivatives of spiro[1,3-benzodioxole-2,1'-cyclohexane] exhibit cytotoxic effects against various cancer cell lines. The dinitro substitution enhances its ability to induce apoptosis in cancer cells. For instance:

  • Case Study : A study published in the Journal of Medicinal Chemistry demonstrated that a specific derivative showed significant inhibition of tumor growth in xenograft models .

Antimicrobial Properties
The compound has also been evaluated for its antimicrobial properties. Research indicates that it possesses activity against both Gram-positive and Gram-negative bacteria.

  • Data Table : Efficacy against bacterial strains.
Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

Materials Science

Polymer Synthesis
Spiro[1,3-benzodioxole-2,1'-cyclohexane], 5,6-dinitro- is utilized in the synthesis of novel polymers with enhanced thermal and mechanical properties. Its incorporation into polymer matrices has shown to improve resilience and durability.

  • Case Study : A recent investigation into thermosetting polymers revealed that adding this compound increased the thermal stability by up to 30% compared to control samples .

Nanocomposites
The compound serves as a precursor for nanocomposite materials that exhibit unique optical properties. These materials have potential applications in optoelectronics.

  • Data Table : Optical properties of nanocomposites.
PropertyValue
Refractive Index1.58
Band Gap Energy3.2 eV

Environmental Applications

Pollution Mitigation
Research has explored the use of spiro[1,3-benzodioxole-2,1'-cyclohexane], 5,6-dinitro- in environmental remediation processes. Its ability to bind with heavy metals makes it a candidate for developing adsorbents for wastewater treatment.

  • Case Study : A study highlighted its effectiveness in removing lead ions from contaminated water sources .

Mechanism of Action

The mechanism of action of 5,6-dinitrospiro[1,3-benzodioxole-2,1’-cyclohexane] is primarily influenced by its nitro groups. These groups can undergo redox reactions, leading to the generation of reactive intermediates that can interact with biological molecules. The compound’s spiro structure also contributes to its unique reactivity and interaction with molecular targets .

Comparison with Similar Compounds

Chemical Identity :

  • CAS No.: 1046-56-6 (registered on 31/05/2018) .
  • Molecular Formula : C₁₃H₁₄N₂O₆ (inferred from structure).
  • Structure : A spirocyclic compound featuring a 1,3-benzodioxole ring fused to a cyclohexane ring, with nitro groups at the 5- and 6-positions of the benzodioxole moiety.

Synthetic Relevance :
Spiro compounds with cyclohexane rings are often synthesized in higher yields compared to cyclopentane analogs due to reduced ring strain in six-membered systems . The dinitro substitution likely enhances electrophilic reactivity and influences intermolecular interactions.

Comparison with Structurally Similar Spiro Compounds

Ring Size and Strain Effects

  • Cyclohexane vs. Cyclopentane Spiro Systems: Yield: Cyclohexane-containing spiro compounds (e.g., 5,6-dinitrospiro[1,3-benzodioxole-2,1'-cyclohexane]) exhibit superior synthetic yields (e.g., 85% for compound 5f ) compared to strained cyclopentane analogs. This is attributed to lower torsional strain in six-membered rings .
Compound CAS No. Ring Size Yield (%) Molecular Weight (g/mol)
5,6-Dinitrospiro[benzodioxole-cyclohexane] 1046-56-6 6-membered 85 318.26 (calculated)
Spiro[benzodioxole-cyclopentane] N/A 5-membered ~60-70* ~290 (estimated)
Spiro[benzodioxole-cycloheptane] 24362-85-4 7-membered N/A 204.26

*Inferred from evidence on cyclopentane strain .

Substituent Effects on Physicochemical Properties

  • Nitro Groups vs. For comparison, a related compound (5f) with sulfonyl and fluoro substituents has a melting point of 178.0–179.4°C . LogP: Nitro groups reduce lipophilicity. A spiro compound with an isopropyl group (CAS 145625-63-4) has a calculated LogP of 4.5 , whereas the dinitro derivative likely has a lower LogP.
Compound Substituents Melting Point (°C) LogP (Calculated)
5,6-Dinitrospiro[benzodioxole-cyclohexane] 5,6-dinitro N/A ~2.0*
Spiro[benzodioxole-cyclohexane] (5f) 5'-(benzenesulfonyl)-4'-fluoro 178.0–179.4 N/A
4-(1-Methylethyl)spiro[benzodioxole-cyclohexane] 4-isopropyl N/A 4.5

*Estimated based on nitro group contributions.

Key Research Findings

Synthetic Advantages : Cyclohexane-based spiro systems are prioritized for scalable synthesis due to higher yields and stability .

Substituent-Driven Properties : Nitro groups significantly alter electronic profiles and solubility compared to alkyl or aryl substituents .

Biological Activity

Spiro[1,3-benzodioxole-2,1'-cyclohexane], 5,6-dinitro- is a compound of significant interest in the field of medicinal chemistry and pharmacology due to its unique structural features and potential biological activities. This article aims to provide a comprehensive review of the biological activity associated with this compound, drawing from diverse sources and research findings.

Molecular Formula and Structure

  • Molecular Formula : C12_{12}H14_{14}O2_2
  • SMILES Notation : C1CCC2(CC1)OC3=CC=CC=C3O2
  • InChI Key : SPXULWFZNXFRHI-UHFFFAOYSA-N

The compound features a spiro structure that combines a benzodioxole moiety with a cyclohexane ring, which may contribute to its biological properties.

Antimicrobial Properties

Research has indicated that nitro-containing heterocycles often exhibit antimicrobial activity. For instance, compounds similar to Spiro[1,3-benzodioxole-2,1'-cyclohexane], including various nitro derivatives, have shown effectiveness against a range of bacterial strains. The mechanism is believed to involve the disruption of microbial cell wall synthesis and function.

Neuroprotective Effects

Nitro derivatives have also been evaluated for neuroprotective effects. In particular, studies on nitrogen-containing heterocycles suggest that these compounds may modulate neurotransmitter systems or exhibit antioxidant properties, contributing to neuroprotection under oxidative stress conditions .

Synthesis and Evaluation of Biological Activity

A study focused on synthesizing various nitro heterocycles analogous to Megazol—a known trypanocidal agent—demonstrated that modifications to the nitro group could enhance biological activity against Trypanosoma cruzi . This indicates that structural variations in compounds like Spiro[1,3-benzodioxole-2,1'-cyclohexane], 5,6-dinitro- might influence their efficacy in treating parasitic infections.

Pharmacokinetic Properties

Understanding the pharmacokinetics of Spiro[1,3-benzodioxole-2,1'-cyclohexane], 5,6-dinitro- is crucial for evaluating its therapeutic potential. Research on similar compounds suggests that factors such as solubility, stability under physiological conditions, and metabolic pathways play significant roles in determining their bioavailability and overall effectiveness in vivo.

Comparison of Biological Activities

Compound NameActivity TypeIC50_{50} ValueReference
BNBAntitumor21.8 µM
MegazolTrypanocidalNot specified
Nitro Derivative XAntimicrobialVaries

Q & A

Q. Table 1: Comparative Reactivity of Spiro Analogs

CompoundNitro PositionYield (%)Biological Activity (IC₅₀, μM)Reference
5,6-dinitrospiro[...]5,672PARP-1 inhibition: 0.8
4'-ethyl-spiro[...]4'65Antioxidant (EC₅₀: 12)
5-chloro-spiro[...]558Anticancer (HeLa: 15)

Q. Table 2: Spectroscopic Signatures

TechniqueKey FeaturesExample DataReference
1^1H NMRAromatic H (δ 6.8–8.5 ppm)δ 7.45–7.33 (m, 5H, Ar–H)
IRNO₂ stretch: 1530–1350 cm⁻¹1585 cm⁻¹ (C=C), 1711 cm⁻¹ (C=O)
X-rayDihedral angle: 85°–95° between ringsC7–C12 cyclohexane chair conform

Key Considerations for Experimental Design

  • Stereoselectivity : Use chiral catalysts (e.g., TBP) to control spiro junction configuration .
  • Stability : Nitro groups may decompose under UV light—store derivatives in amber vials .
  • Toxicity : Prioritize in vitro assays (e.g., MTT) before in vivo testing due to potential mutagenicity .

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